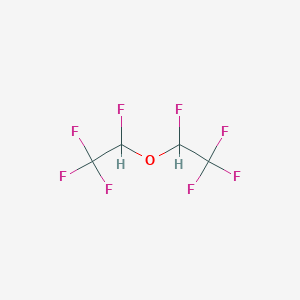

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

Description

Atmospheric Lifetime and Degradation Mechanisms

The atmospheric lifetime of 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane has been determined to be 6.0 years through detailed atmospheric chemistry modeling. This relatively short lifetime compared to perfluorinated compounds results from the compound's susceptibility to degradation by hydroxyl radicals in the troposphere. The hydroxyl radical reaction represents the primary atmospheric sink for this hydrofluoroether, with the reaction rate constant measured at 9.16 × 10⁻¹⁵ cubic centimeters per molecule per second at 298 Kelvin.

The degradation mechanism begins with hydrogen abstraction by hydroxyl radicals, targeting the hydrogen atoms bonded to carbon in the molecular structure. This initial reaction step leads to the formation of alkyl radicals, which subsequently react with molecular oxygen to form peroxy radicals. The peroxy radicals then undergo further reactions with nitrogen oxides and other atmospheric constituents, ultimately leading to the formation of shorter-chain fluorinated compounds and eventual removal from the atmosphere. This degradation pathway ensures that the compound does not accumulate indefinitely in the atmosphere, unlike some perfluorinated species that exhibit atmospheric lifetimes measured in centuries or millennia.

Stratospheric loss processes contribute minimally to the overall atmospheric removal of this compound due to its relatively short tropospheric lifetime. The compound's degradation occurs primarily in the lower atmosphere before significant transport to the stratosphere can occur. This tropospheric degradation pattern contrasts with longer-lived greenhouse gases that reach the stratosphere in substantial quantities and undergo photolytic decomposition at higher altitudes. The predominance of tropospheric hydroxyl radical reactions in determining the compound's atmospheric fate has important implications for its environmental impact assessment and regulatory classification.

Comparative Analysis with Alternative Refrigerants and Solvents

Comparative assessments of this compound with alternative fluorinated compounds reveal both advantages and disadvantages in terms of environmental impact. When compared to hydrofluorocarbon-4310mee, which exhibits a Global Warming Potential of 1650, the hydrofluoroether demonstrates a significantly lower climate impact per unit mass. This comparison has influenced regulatory decisions regarding acceptable substitutes under the Significant New Alternatives Policy program, where compounds with lower Global Warming Potentials are generally preferred for specific applications.

The compound's atmospheric reactivity, as measured by its hydroxyl radical reaction rate, shows substantially lower tropospheric ozone formation potential compared to conventional volatile organic compounds. The maximum incremental reactivity values for this compound range from 0.0007 to 0.0013 grams of ozone per gram of volatile organic compound, compared to 0.28 for ethane. This dramatically reduced ozone formation potential has led to regulatory exemptions from volatile organic compound definitions in multiple jurisdictions, recognizing the compound's minimal contribution to ground-level ozone pollution.

When evaluated against hydrofluorocarbon-365mfc, another common industrial solvent with a Global Warming Potential of 804, the hydrofluoroether shows a moderately higher climate impact but offers superior performance characteristics in certain applications. The trade-offs between climate impact and functional performance have become central considerations in industrial decision-making processes, particularly in precision cleaning applications where alternative solvents may not provide equivalent cleaning efficacy or material compatibility.

Table 1: Comparative Environmental Properties of Fluorinated Solvents

| Compound | Global Warming Potential (100-year) | Ozone Depletion Potential | Atmospheric Lifetime (years) | Maximum Incremental Reactivity |

|---|---|---|---|---|

| This compound | 889 | 0 | 6.0 | 0.0007-0.0013 |

| Hydrofluorocarbon-4310mee | 1650 | 0 | Not specified | Not specified |

| Hydrofluorocarbon-365mfc | 804 | 0 | Not specified | Not specified |

| Hydrofluoroether-7100 | 421 | 0 | Not specified | Not specified |

Policy Implications for Climate Mitigation Strategies

The regulatory treatment of this compound reflects the complex balance between environmental protection and industrial functionality that characterizes modern chemical policy. The Environmental Protection Agency has granted exemptions from volatile organic compound regulations based on the compound's low tropospheric ozone formation potential, while simultaneously acknowledging its substantial Global Warming Potential in climate policy contexts. This dual regulatory approach highlights the multifaceted nature of environmental impact assessment for fluorinated compounds.

Under the European Union's revised fluorinated gas regulation, compounds with high Global Warming Potentials face increasing restrictions and phase-down schedules. The regulation introduces progressive limitations on the marketing and use of equipment containing fluorinated gases with Global Warming Potentials above specified thresholds, with particular attention to applications where containment may be challenging. For this compound, these regulations create pressure for continued evaluation of alternatives and potential restrictions in certain use categories.

The compound's zero ozone depletion potential ensures compliance with Montreal Protocol obligations, distinguishing it from the ozone-depleting substances it was designed to replace. This ozone-benign characteristic has been fundamental to its acceptance as a substitute under international environmental agreements, even as its climate impact receives increased scrutiny. The Montreal Protocol's success in phasing out ozone-depleting substances has created a framework that environmental policy makers are now adapting to address high Global Warming Potential alternatives.

Climate mitigation strategies increasingly focus on reducing emissions of high Global Warming Potential compounds through improved containment, recovery systems, and alternative technologies. For this compound, these strategies include enhanced leak detection requirements for equipment containing the compound, mandatory recovery during maintenance and disposal operations, and research into lower Global Warming Potential alternatives for specific applications. The effectiveness of these mitigation approaches depends critically on implementation enforcement and technological development in alternative compounds.

The integration of this compound into carbon accounting frameworks requires careful consideration of its atmospheric lifetime and Global Warming Potential characteristics. Carbon dioxide equivalent calculations must account for the compound's potent but relatively short-lived climate impact, which differs significantly from the long-term accumulation effects of carbon dioxide itself. This temporal complexity in climate impact assessment influences both regulatory approaches and corporate environmental reporting practices, requiring sophisticated modeling approaches to accurately represent the compound's contribution to anthropogenic climate forcing.

Propriétés

IUPAC Name |

1,1,1,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFIQARJCSJGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501149 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67429-44-1 | |

| Record name | Desfluranerca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067429441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(1,2,2,2-TETRAFLUOROETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZV6P06EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most robust method involves vapor-phase fluorination of a partially fluorinated ether precursor using CoF₃. This exothermic reaction proceeds at 150–300°C, with optimal yields at 220°C and atmospheric pressure. The process avoids explosive risks associated with F₂ gas by utilizing solid CoF₃, which acts as both a fluorinating agent and catalyst.

Key Steps:

-

Precursor Preparation : The starting material, 2-difluoromethoxy-1,1,1-trifluoroethane (CHF₂OCH₂CF₃), is vaporized.

-

Fluorination : The vapor is passed through a CoF₃ bed, where C−H bonds are replaced with C−F bonds.

-

Product Isolation : Unreacted gases are condensed, and the product is purified via fractional distillation.

Catalytic Fluorination Using Transition Metal Complexes

Niobium and Tantalum Fluorosulfonates

While primarily used for synthesizing 1,1,1,2-tetrafluoroethane (R134a), niobium and tantalum fluorosulfonates have shown potential in ether fluorination. These catalysts operate in liquid-phase reactions with hydrofluoric acid (HF) at 50–120°C, achieving moderate yields (50–65%). However, their application to ethers remains underexplored due to competing hydrolysis reactions.

Molybdenum-Based Systems

Molybdenum fluorosulfonates offer higher thermal stability, enabling reactions at 200°C. In a comparative study, MoF₅–HF systems achieved 70% fluorination of ethoxy groups but required extended reaction times (24–48 hours).

Multi-Step Synthesis Approaches

Halogen Exchange with Sulfur Tetrafluoride (SF₄)

Early routes involved reacting chlorinated ethers like CHCl₂OCH₂COCl with SF₄ at −20°C. This method, described in U.S. Patent 4,855,511, yielded 55–60% of the target compound but posed handling challenges due to SF₄’s toxicity.

Direct Fluorination with Elemental Fluorine

Direct fluorination of 2-difluoromethoxy-1,1,1-trifluoroethane with 20% F₂ in argon at −25°C achieved 65% yield but required strict temperature control and explosion-proof equipment. This method is largely obsolete due to safety concerns.

Comparative Analysis of Methods

Key Takeaways:

-

CoF₃-Based Fluorination dominates due to its balance of efficiency and safety.

-

Liquid-Phase Catalysts (Nb, Ta, Mo) are limited by side reactions but warrant further optimization.

-

Legacy Methods (SF₄, F₂) are impractical for industrial use.

Analyse Des Réactions Chimiques

Types de réactions : L'endosulfan I subit plusieurs types de réactions chimiques, notamment :

Oxydation : Convertit l'endosulfan I en sulfate d'endosulfan, un métabolite plus persistant et toxique.

Hydrolyse : Conduit à la formation d'endosulfan diol et d'endosulfan éther en milieu alcalin.

Photodégradation : Décompose l'endosulfan I en divers produits lorsqu'il est exposé à la lumière du soleil.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Se produit généralement en présence de bases fortes comme l'hydroxyde de sodium.

Photodégradation : Nécessite une exposition aux rayons ultraviolets.

Principaux produits :

Sulfate d'endosulfan : Formé par oxydation.

Endosulfan diol et endosulfan éther : Formés par hydrolyse.

Divers produits de photodégradation : Formés par exposition à la lumière du soleil.

4. Applications de la recherche scientifique

L'endosulfan I a été largement étudié pour ses applications dans divers domaines :

Biologie : Investigated for its effects on non-target organisms, including its role as an endocrine disruptor.

Médecine : Étudié pour ses impacts potentiels sur la santé, notamment la neurotoxicité et la cancérogénicité.

5. Mécanisme d'action

L'endosulfan I exerce ses effets principalement par l'inhibition de l'ATPase du calcium et du magnésium et l'antagonisme du transport des ions chlorure dans les récepteurs de l'acide gamma-aminobutyrique (GABA) . Cela conduit à une hyperexcitabilité du système nerveux chez les insectes, entraînant une paralysie et la mort. Chez les mammifères, l'endosulfan I induit des dommages à l'ADN médiés par les espèces réactives de l'oxygène (ROS), déclenchant une réponse aux dommages à l'ADN (DDR) qui peut conduire à une réparation de l'ADN compromise et à une potential mutation .

Composés similaires :

- Aldrin

- Dieldrin

- Heptachlor

- Chlordane

Comparaison : L'endosulfan I est unique parmi les pesticides organochlorés en raison de ses deux formes isomères (endosulfan I et endosulfan II) et de son mode d'action spécifique sur les récepteurs du GABA . Contrairement à l'aldrin et au dieldrin, qui agissent principalement comme insecticides de contact, l'endosulfan I a une activité à la fois de contact et systémique, ce qui le rend efficace contre une plus large gamme de ravageurs . De plus, la persistance de l'endosulfan I dans l'environnement et son potentiel de bioaccumulation sont plus élevés par rapport à certains autres pesticides organochlorés .

Applications De Recherche Scientifique

Electrochemical Solvent

One of the primary applications of this compound is as a solvent in lithium-sulfur battery systems. Its low viscosity and high dielectric constant make it an ideal candidate for use in electrolytes. Research indicates that partially fluorinated ethers improve the performance of lithium/sulfur batteries by enhancing ionic conductivity and stability of the solid electrolyte interphase (SEI) .

Fluorinated Surfactants

This compound is utilized in the synthesis of fluorinated surfactants which are employed in various industrial applications including coatings and emulsifiers. The fluorinated nature provides unique surface properties such as low surface tension and high chemical resistance .

Pharmaceuticals

In pharmaceutical chemistry, 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane serves as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Material Science

The compound is also explored in material science for developing advanced polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups can significantly alter the physical characteristics of polymers, making them more suitable for high-performance applications .

Case Studies

Mécanisme D'action

Endosulfan I exerts its effects primarily through inhibition of calcium and magnesium ATPase and antagonism of chloride ion transport in gamma-aminobutyric acid (GABA) receptors . This leads to hyperexcitation of the nervous system in insects, resulting in paralysis and death. In mammals, Endosulfan I induces reactive oxygen species (ROS)-mediated DNA damage, triggering a DNA damage response (DDR) that can lead to compromised DNA repair and potential mutagenesis .

Comparaison Avec Des Composés Similaires

HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether)

- CAS : 406-78-0

- Molecular Formula : C₄H₃F₇O

- Molecular Weight : 200.05 g/mol

- Structure : Differs in fluorine substitution: one trifluoroethyl group replaces a tetrafluoroethoxy group in the target compound.

- Applications : Used as a solvent and heat-transfer fluid in electronics manufacturing due to its low toxicity and GWP .

- Regulatory Status : Subject to EPA reporting requirements under PMN P–04–635 for significant new uses .

- Key Difference : HFE-347 has a trifluoroethyl group, reducing fluorine density compared to the target compound, which may lower its environmental persistence .

Desflurane (Difluoromethyl 1,2,2,2-Tetrafluoroethyl Ether)

- CAS : 57041-67-5

- Molecular Formula : C₃H₂F₆O

- Molecular Weight : 168.04 g/mol

- Structure : Contains a difluoromethoxy group instead of a tetrafluoroethoxy group.

- Applications : A volatile anesthetic with rapid onset and offset due to low blood solubility .

- Environmental Impact : High GWP (~2,540) but shorter atmospheric lifetime than older anesthetics like isoflurane .

- Key Difference : The absence of two fluorine atoms in the methoxy group reduces its chemical inertness compared to the target compound .

NVHOS (1,1,2,2-Tetrafluoro-2-(1,2,2,2-Tetrafluoroethoxy)ethanesulfonic Acid)

- Molecular Formula : C₄H₃F₇O₃S

- Molecular Weight : 280.10 g/mol

- Structure : Sulfonic acid derivative of the target compound.

- Applications : Studied as a per- and polyfluoroalkyl substance (PFAS) in environmental screenings due to its persistence .

- Research Findings : Estimated human half-life of NVHOS is modeled based on chain length and functional groups, similar to other PFAS ethers .

- Key Difference : The sulfonate group increases polarity and environmental mobility, raising concerns about bioaccumulation .

HFC-134a (1,1,1,2-Tetrafluoroethane)

- CAS : 811-97-2

- Molecular Formula : C₂H₂F₄

- Molecular Weight : 102.03 g/mol

- Structure : Lacks the ether linkage, making it a fully fluorinated alkane.

- Applications : Widely used as a refrigerant with a GWP of 1,430 .

- Environmental Impact : Subject to phase-down under the Kigali Amendment due to climate concerns .

- Key Difference : The absence of an oxygen atom reduces its utility as a solvent but improves compatibility with metals .

Research Findings and Environmental Considerations

- PFAS Concerns : The target compound and NVHOS are part of the PFAS family, which are linked to environmental persistence and toxicity. Studies estimate PFAS ethers like NVHOS have half-lives exceeding 1 year in humans .

- Regulatory Actions : HFE-347 and HFC-134a face restrictions under U.S. and international regulations due to fluorination .

- Structural Stability : The target compound’s tetrafluoroethoxy group enhances resistance to hydrolysis compared to HFE-347, making it more persistent in aquatic environments .

Activité Biologique

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and widespread use in various industrial applications. This article focuses on the biological activity of this compound, examining its interactions with biological systems, potential toxicity, and environmental impacts.

- Chemical Formula : C4H3F8NO3S

- Molecular Weight : 297.12 g/mol

- CAS Number : 144951-90-6

- Purity : Typically >98% in commercial preparations.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with cellular systems and its potential as an endocrine disruptor. Research indicates that PFAS can affect various biological pathways:

- Endocrine Disruption : Studies have shown that certain PFAS can interfere with hormone signaling pathways. This disruption may lead to reproductive and developmental issues in wildlife and humans.

- Toxicity Studies : Toxicological assessments have indicated that exposure to high concentrations of PFAS can result in liver damage and alterations in lipid metabolism.

Case Study 1: Impact on Wildlife

A study conducted on roe deer revealed significant bioaccumulation of PFAS in liver and muscle tissues. The analysis indicated that specific PFAS compounds were upregulated in these tissues, suggesting a source-specific accumulation linked to environmental contamination. The findings highlighted the liver as a critical site for PFAS accumulation due to its role in detoxification and metabolism .

Case Study 2: Human Health Implications

Research has demonstrated correlations between PFAS exposure and adverse health outcomes in humans. A cohort study found elevated levels of PFAS in the blood of individuals living near contaminated sites. The study linked higher PFAS levels to increased cholesterol levels and altered immune responses .

Table 1: Summary of Biological Effects of this compound

| Study Reference | Biological Effect | Observed Outcome |

|---|---|---|

| Endocrine disruption | Altered hormone levels | |

| Liver toxicity | Increased liver enzymes | |

| Immune response | Reduced antibody production |

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : PFAS compounds exhibit strong binding affinities for proteins involved in lipid transport and metabolism.

- Cellular Uptake : These compounds can enter cells via passive diffusion or through specific transporters.

Environmental Impact

The persistence of PFAS in the environment poses significant ecological risks. These compounds are resistant to degradation processes and can accumulate in soil and water systems. Their long half-lives contribute to widespread contamination and potential harm to wildlife.

Q & A

Q. What are the recommended synthetic routes for 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane in laboratory settings?

Methodological Answer: The compound is typically synthesized via fluorination or etherification reactions. For example, nucleophilic substitution using fluorinated alcohols (e.g., 1,2,2,2-tetrafluoroethanol) with halogenated precursors under controlled anhydrous conditions. Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) is advised to confirm intermediate formation. Safety protocols for handling fluorinated reagents, including inert atmosphere use and corrosion-resistant reactors, are critical due to the compound’s high fluorine content .

Q. What safety protocols are essential for handling this compound in laboratory environments?

Methodological Answer: Critical precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated ethers.

- Thermal Stability : Avoid exposure to heat sources (>150°C) to prevent decomposition into toxic fluorocarbons .

- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and eye protection to prevent dermal contact.

Emergency response should follow NFPA guidelines, including neutralization of spills with specialized fluorocarbon absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation)?

Methodological Answer: Discrepancies in thermodynamic data (e.g., vapor pressure ranging from 34.80 to 40.20 kPa) can be addressed by:

- Cross-referencing NIST Standard Reference Data (e.g., thermochemical tables for fluorinated ethanes) .

- Validating experimental setups using differential scanning calorimetry (DSC) and static vapor pressure measurement systems.

- Applying quantum chemical calculations (e.g., Gaussian software) to predict enthalpy values, comparing results with empirical data .

Q. What advanced analytical techniques are optimal for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to resolve fluorine environments (e.g., distinguishing CF₃ vs. CF₂ groups) with referencing to internal standards like hexafluorobenzene.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 200.05 for C₄H₃F₇O) and isotopic patterns.

- Infrared Spectroscopy (IR) : Identify characteristic C-F stretching vibrations (1100–1300 cm⁻¹) and ether C-O-C bonds (1050–1150 cm⁻¹) .

Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Model biodegradation potential using software like EPI Suite, focusing on hydrolysis rates of the ether bond.

- Molecular Dynamics Simulations : Study interactions with environmental matrices (e.g., soil organic matter) to assess bioaccumulation risks.

- Reactive Force Fields (ReaxFF) : Simulate thermal decomposition pathways under oxidative conditions (e.g., formation of trifluoroacetic acid) .

Q. What experimental designs are recommended to study its reactivity under varying catalytic conditions?

Methodological Answer:

- Catalytic Screening : Test transition metal catalysts (e.g., Pd/C, RuO₂) in fluorination reactions using controlled pressure reactors.

- In Situ Spectroscopy : Monitor reaction kinetics via FTIR or Raman spectroscopy to detect intermediate fluorocarbon species.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace ether bond cleavage mechanisms .

Data Contradiction and Regulatory Considerations

Q. How should conflicting solubility data (e.g., logP values) be reconciled for this compound?

Methodological Answer:

- Experimental Reproducibility : Conduct shake-flask experiments in triplicate using HPLC-grade solvents (e.g., n-octanol/water) under standardized pH and temperature.

- Literature Review : Compare datasets from NIST and peer-reviewed journals, noting measurement conditions (e.g., logP = 3.18 in aqueous systems vs. 2.95 in non-polar solvents) .

Q. What regulatory frameworks govern its classification as a persistent organic pollutant (POP)?

Methodological Answer:

- EPA TSCA Compliance : Adhere to Significant New Use Rules (SNURs) under 40 CFR 721.10549, which mandate reporting for industrial applications .

- OECD Guidelines : Follow Test No. 307 for soil degradation studies to determine half-life in aerobic environments.

- PFAS Regulations : Classify under perfluoroalkyl ethers (PFEA) based on structural similarity to PFAS in the Stockholm Convention .

Tables of Key Data

Q. Table 1: Critical Thermodynamic Properties

| Property | Value (NIST) | Uncertainty | Reference |

|---|---|---|---|

| Vapor Pressure (25°C) | 34.80 kPa | ±0.40 kPa | |

| Enthalpy of Vaporization | 32.70 kJ/mol | ±1.20 kJ/mol | |

| logP (Octanol/Water) | 3.18 | ±0.05 |

Q. Table 2: Spectral Signatures

| Technique | Key Peaks | Application |

|---|---|---|

| ¹⁹F NMR | -120 ppm (CF₃), -140 ppm (CF₂) | Structural confirmation |

| GC-MS | m/z 200.05 (M⁺) | Purity analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.